molecular formula C18H22ClF3N6O2S B2517178 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-09-3

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine

Cat. No.: B2517178
CAS No.: 2097938-09-3
M. Wt: 478.92
InChI Key: FYKDLDKTEXNCNJ-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine (CAS 2097938-09-3) is a synthetically designed organic compound with a molecular formula of C18H22ClF3N6O2S and a molecular weight of 478.92 g/mol . This complex molecule is built around a core piperazine scaffold, which is a privileged structure in medicinal chemistry known for contributing to pharmacological activity . The structure is further elaborated with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 1-(1H-imidazole-4-sulfonyl)piperidin-4-yl moiety, creating a multi-cyclic system with potential for diverse target interactions. Compounds featuring piperazine and piperidine subunits are of significant research interest for the development of therapeutic agents for a range of diseases . The presence of the imidazole ring, a common feature in compounds that modulate enzyme activity, suggests potential application in investigating pharmacokinetic properties . This reagent is intended for research and development purposes exclusively, such as in vitro screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR). It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate laboratory safety practices.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClF3N6O2S/c19-15-9-13(18(20,21)22)10-24-17(15)27-7-5-26(6-8-27)14-1-3-28(4-2-14)31(29,30)16-11-23-12-25-16/h9-12,14H,1-8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKDLDKTEXNCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a piperazine moiety, and an imidazole sulfonamide group. Its molecular formula is C19H22ClF3N4O2SC_{19}H_{22}ClF_3N_4O_2S, indicating the presence of halogenated and trifluoromethyl groups which are often associated with enhanced biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine and pyridine exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). In high-throughput screening, related compounds demonstrated inhibition rates exceeding 90% against Mtb at concentrations as low as 6.3 µM .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. It has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds were reported in the range of 0.63 to 2.14 µM, indicating strong inhibitory effects compared to standard drugs .

Antidiabetic Properties

Piperazine derivatives have been explored for their antidiabetic effects. Studies suggest that compounds similar to this one can lower blood glucose levels effectively, with IC50 values reported as low as 8.9 µM, significantly outperforming existing treatments like acarbose .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with a piperazine core often inhibit key enzymes involved in metabolic pathways.
  • Interaction with Receptors : The presence of heterocyclic rings allows for binding to various receptors, influencing neurotransmitter levels and activity.
  • Antimicrobial Mechanisms : The halogenated groups enhance lipophilicity, facilitating cell membrane penetration and disrupting microbial cell functions.

Case Studies

StudyFindings
High-throughput screening against MtbInhibition rates >90% at concentrations ≤6.3 µM
AChE inhibition assaysIC50 values ranging from 0.63 to 2.14 µM
Antidiabetic efficacyIC50 values as low as 8.9 µM

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of imidazole and pyridine exhibit significant antibacterial activity. For instance, compounds similar to 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine have shown effectiveness against strains of Helicobacter pylori, a bacterium associated with gastric ulcers.

In one study, compounds were evaluated using disk diffusion assays, revealing inhibition zones indicative of potent antibacterial activity against both metronidazole-sensitive and -resistant strains .

Anticancer Activity

There is growing interest in the anticancer potential of piperazine derivatives. The imidazole component has been linked to apoptosis induction in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Case Studies

  • Antibacterial Efficacy : A study conducted on various imidazole derivatives demonstrated that certain compounds exhibited an MIC (Minimum Inhibitory Concentration) as low as 8 µg/disc against resistant strains of H. pylori .
  • Anticancer Research : In vitro studies have shown that related piperazine derivatives can induce cell cycle arrest in cancer cell lines, suggesting potential for development into anticancer therapeutics .

Comparison with Similar Compounds

Compound A : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS: 866137-49-7)

  • Structure: Shares the 3-chloro-5-trifluoromethylpyridine and piperazine core but replaces the imidazole sulfonyl-piperidine with a benzoxazinone carboxamide.
  • Activity : Acts as a bacterial phosphopantetheinyl transferase inhibitor, with enhanced solubility due to the carboxamide group .
  • Comparison : The target compound’s imidazole sulfonyl group may improve cellular permeability compared to the polar carboxamide in Compound A .

Compound B : 1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (CAS: 303150-12-1)

  • Structure : Replaces the imidazole sulfonyl-piperidine with a 4-chlorophenylthiazole group.
  • Activity : Demonstrated antiproliferative effects in preliminary screens, though specific IC50 values are undisclosed .
  • Comparison : The thiazole group in Compound B may confer π-π stacking interactions, while the target compound’s imidazole sulfonyl group could enhance solubility and metabolic stability .

Piperazine Derivatives with Heterocyclic Linkers

Compound C : 8ac (from )

  • Structure: Contains a piperazine-quinolone scaffold with an ethylene spacer.
  • Solubility : 80 μM at pH 2.0 and 6.5, attributed to the ethylene linker and pKa ~6–7 .
  • Comparison : The target compound’s piperidine-imidazole sulfonyl linker may reduce solubility (analogous to direct-attachment compounds like 8a, which have solubility <20 μM) due to increased hydrophobicity .

Compound D : Phenstatin Hybrid 21l (from )

  • Structure : Features a 3,4,5-trimethoxyphenyl-imidazole hybrid.
  • Activity : IC50 = 0.132 µM (MCF-7 cells) with logP = 2.91 .

Metabolic Stability and Isosteric Replacements

  • Metabolic Hotspots : Piperazine rings are prone to deethylation or oxidation (e.g., metabolites A and B in ). The target compound’s 3-chloro-5-trifluoromethylpyridine may slow oxidative metabolism, but the piperazine remains a liability .
  • Isosteric Strategies : Piperazine replacements with pyrrolidine or morpholine (as in ) reduce 5-HT1A receptor affinity, highlighting the critical role of the piperazine nitrogen in target engagement .

Key Data Tables

Table 1: Solubility and pKa Comparison

Compound Solubility (μM) Calculated pKa (Piperazine N) Reference
Target Compound Not reported Estimated ~6.0–7.0*
8ac (Ethylene spacer) 80 6.0–7.0
8a (Direct attachment) <20 3.8

*Based on structural similarity to ethylene-spacer compounds.

Q & A

Q. What are the key synthetic challenges in preparing 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine?

The synthesis involves multi-step reactions, including:

  • Amide coupling : Use of HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) for activating carboxylic acids to form amide bonds between the pyridine and piperazine moieties .
  • Sulfonylation : Introducing the 1H-imidazole-4-sulfonyl group to the piperidine ring under anhydrous conditions (e.g., DMF as solvent, NEt₃ as base) .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final compound due to structural complexity and potential byproducts .

Q. How can the solubility of this compound be optimized for in vitro assays?

Solubility challenges arise from its hydrophobic trifluoromethyl and chloropyridine groups. Strategies include:

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .
  • Salt formation : Explore hydrochloride or other ionizable salts to improve bioavailability for cell-based assays .

Q. What analytical techniques are recommended for characterizing this compound’s purity?

  • NMR spectroscopy : Confirm regiochemistry of the pyridine and imidazole-sulfonyl groups (e.g., ¹H/¹³C NMR for integration and coupling patterns) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (C₂₀H₂₀ClF₃N₆O₂S, theoretical MW: 524.08) and detect impurities .
  • HPLC-UV/ELSD : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group?

  • Analog synthesis : Replace the -CF₃ group with -CH₃, -Cl, or -CN to assess its impact on target binding .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare interactions with enzymes like kinases or GPCRs .
  • Biological assays : Test analogs in dose-response assays (e.g., IC₅₀ determination) against relevant disease models .

Q. What strategies resolve contradictions in reported biological activity data for piperazine-imidazole derivatives?

Conflicting data may arise from assay variability. Mitigation approaches include:

  • Standardized protocols : Adopt NIH/WHO guidelines for cell viability (MTT assays) and target inhibition (e.g., kinase activity via ADP-Glo™) .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and in vivo pharmacokinetic studies .

Q. How can computational methods predict off-target interactions for this compound?

  • Pharmacophore modeling : Identify shared features with known ligands using Schrödinger’s Phase .
  • Machine learning : Train models on ChEMBL data to predict off-target binding to cytochrome P450 isoforms or hERG channels .
  • Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) to assess selectivity .

Q. What experimental designs minimize toxicity risks in early-stage studies?

  • In vitro toxicity panels : Screen for hepatotoxicity (HepG2 cells), cardiotoxicity (hiPSC-derived cardiomyocytes), and mutagenicity (Ames test) .
  • Metabolite profiling : Use LC-MS/MS to identify reactive intermediates (e.g., quinone-imine formation from imidazole oxidation) .

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